![molecular formula C20H22N4O7S2 B2634520 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 361159-71-9](/img/structure/B2634520.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” has a molecular formula of C20H22N4O7S2, an average mass of 494.541 Da, and a monoisotopic mass of 494.092987 Da . This compound is versatile and holds potential for diverse scientific research applications due to its unique chemical structure and properties.
Molecular Structure Analysis
The molecule contains a total of 58 bonds, including 33 non-H bonds, 19 multiple bonds, 10 rotatable bonds, 3 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . The molecule also contains 1 secondary amide (aromatic) and 2 ethers (aliphatic) .Scientific Research Applications
Synthesis and Derivative Development
The research on benzothiazole derivatives demonstrates a keen interest in synthesizing new compounds with potential biological activities. For instance, benzothiazoles and related compounds have been synthesized through various methods, including solid-phase combinatorial synthesis and reactions involving different starting materials and conditions to yield products with desired properties (Lee, Lam, & Lee, 2001). These synthesis strategies are pivotal for developing novel compounds with enhanced biological or chemical properties.
Biological Activity and Potential Therapeutic Uses
Several studies have focused on evaluating the biological activities of benzothiazole derivatives. For example, novel benzothiazole compounds have been tested for their antimicrobial activities, showing promising results against various bacterial and fungal strains (Makwana & Baldaniya, 2016). Moreover, specific derivatives have demonstrated potent antitumor properties, suggesting their potential as therapeutic agents (Yoshida et al., 2005). These findings underline the significance of benzothiazole derivatives in drug discovery and development, particularly in designing new treatments for infectious diseases and cancer.
Chemical Properties and Applications
The chemical properties of benzothiazole derivatives, such as their reactivity and interactions with various agents, have been explored to understand their potential applications better. For example, the study on the conversion of bis(o-nitrophenyl)disulfides to heterocycles containing sulfur and nitrogen highlights the versatility of these compounds in chemical synthesis (Zhong, Chen, & Zhang, 2001). Such research contributes to expanding the utility of benzothiazole derivatives in various scientific and industrial fields.
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S2/c1-30-11-9-23(10-12-31-2)33(28,29)16-6-3-14(4-7-16)19(25)22-20-21-17-8-5-15(24(26)27)13-18(17)32-20/h3-8,13H,9-12H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJIWCIDXKLMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

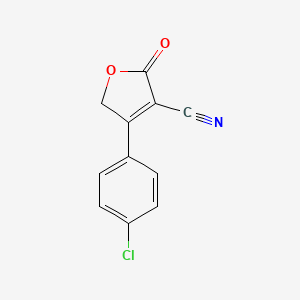
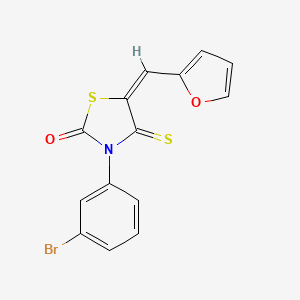
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2634447.png)
![5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2634448.png)
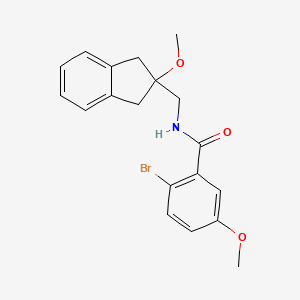
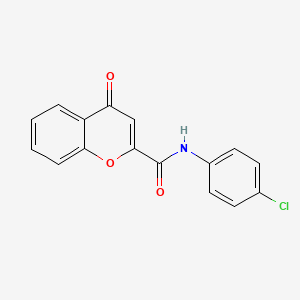
![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2634452.png)
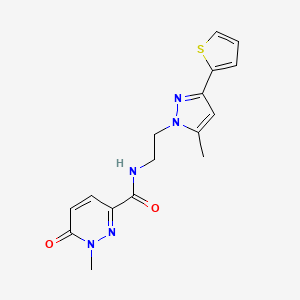
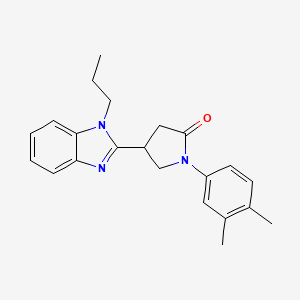

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)
![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)
![Methyl 5-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2634459.png)
